molecular formula C9H19Br B15256979 3-(Bromomethyl)-2-methylheptane

3-(Bromomethyl)-2-methylheptane

Cat. No.: B15256979
M. Wt: 207.15 g/mol
InChI Key: NEQJRAGEYFBAHK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-methylheptane is an organic compound with the molecular formula C8H17Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to the second carbon of a methylheptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Bromomethyl)-2-methylheptane can be synthesized through several methods. One common approach involves the bromination of 2-methylheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under reflux conditions in a solvent like carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst can facilitate the bromination process, and the product can be purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-methylheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

3-(Bromomethyl)-2-methylheptane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-methylheptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify molecular structures and create new compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-2-methylheptane
  • 3-(Iodomethyl)-2-methylheptane
  • 2-Bromomethylheptane

Uniqueness

3-(Bromomethyl)-2-methylheptane is unique due to its specific reactivity profile. Compared to its chloro and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Its reactivity is higher than that of the chloro compound but more controlled than the iodo compound, offering a useful compromise for various applications.

Properties

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

IUPAC Name

3-(bromomethyl)-2-methylheptane

InChI

InChI=1S/C9H19Br/c1-4-5-6-9(7-10)8(2)3/h8-9H,4-7H2,1-3H3

InChI Key

NEQJRAGEYFBAHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CBr)C(C)C

Origin of Product

United States

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